molecular formula C11H21N3O B1521015 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one CAS No. 89574-40-3

2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No. B1521015
CAS RN: 89574-40-3
M. Wt: 211.3 g/mol
InChI Key: HAOIQARFNNZHFD-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one, commonly referred to as PP1, is a synthetic compound that has been used for a variety of scientific research applications. PP1 is a member of the piperazinone family, which consists of compounds that have a nitrogen-containing heterocyclic ring with an alkyl side chain. PP1 has been studied extensively due to its potential applications in drug synthesis, drug delivery, and biotechnology.

Scientific Research Applications

Anticonvulsant and Antiepileptic Activity

A study by Rybka et al. (2017) reported the synthesis of 1,3‐substituted pyrrolidine‐2,5‐dione derivatives, including compounds related to 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one, demonstrating potential as anticonvulsant agents. These compounds showed protective indices superior to well-known antiepileptic drugs and indicated a mechanism of action involving sodium and calcium channel blocking (Rybka et al., 2017).

Antiarrhythmic and Antihypertensive Effects

Kulig et al. (2010) synthesized novel arylpiperazines bearing a pyrrolidin-2-one fragment, closely related to the compound of interest. These compounds showed significant binding affinity for alpha1- and alpha2-adrenoceptors and demonstrated prophylactic antiarrhythmic and antihypertensive activities in animal models (Kulig et al., 2010).

Anti-Malarial Properties

Mendoza et al. (2011) evaluated piperazine and pyrrolidine derivatives for their ability to inhibit Plasmodium falciparum growth, finding that certain aryl-alcohol series compounds, structurally related to 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one, exhibited significant antiplasmodial activity (Mendoza et al., 2011).

Potential Anticancer Activity

Kumar et al. (2013) investigated piperazine-2,6-dione derivatives, including structural analogs of the compound , for their anticancer activity. Some of these compounds showed promising results against various cancer cell lines, including breast, lung, and liver cancers (Kumar et al., 2013).

Synthesis Methods and Pharmaceutical Relevance

The synthesis and development of enantiomers of 1-[3-(4-aryl-piperazin-1-yl)-2-hydroxy-propyl]-pyrrolidin-2-one, which shares structural similarities with the compound of interest, were explored by Kulig et al. (2009). These enantiomers displayed moderate potency as ligands for α1-adrenoreceptors, indicating pharmaceutical potential (Kulig et al., 2009).

properties

IUPAC Name

2-piperazin-1-yl-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-10(13-8-4-12-5-9-13)11(15)14-6-2-3-7-14/h10,12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOIQARFNNZHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655396
Record name 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one

CAS RN

89574-40-3
Record name 2-(Piperazin-1-yl)-1-(pyrrolidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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